Superior Potency Against Escherichia coli Compared to Third-Generation Cephalosporins
In a direct head-to-head comparison of 258 clinical isolates, flomoxef sodium exhibited a MIC90 of 0.06 μg/mL against Escherichia coli, which was significantly lower than the MIC90 values observed for cefotaxime, ceftriaxone, and ceftazidime [1]. This quantifiable difference indicates substantially greater intrinsic potency against this key Gram-negative pathogen.
| Evidence Dimension | MIC90 against Escherichia coli |
|---|---|
| Target Compound Data | 0.06 μg/mL |
| Comparator Or Baseline | Cefotaxime, Ceftriaxone, Ceftazidime (values not explicitly provided but noted as higher) |
| Quantified Difference | Flomoxef MIC90 was the lowest among all tested cephalosporins |
| Conditions | Agar dilution method, 258 clinical isolates |
Why This Matters
Procurement of flomoxef over alternative third-generation cephalosporins is justified when targeting E. coli infections requiring lower MIC values for effective treatment.
- [1] Park KS. Antimicrobial Activities of Flomoxef Against Aerobic Gram-negative Bacilli and Gram-positive Cocci Comparing with Cefotaxime, Ceftriaxone, and Ceftazidime. Infection and Chemotherapy. 1993;11(2):169-175. View Source
